(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol
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Overview
Description
(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol typically involves the alkylation of imidazole derivatives. One common method is the reaction of 4-methylimidazole with ethyl bromide in the presence of a base such as potassium carbonate, followed by reduction of the resulting intermediate with a reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of (1-ethyl-4-methyl-1H-imidazol-2-yl)aldehyde or (1-ethyl-4-methyl-1H-imidazol-2-yl)carboxylic acid.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- (1-Methyl-1H-imidazol-4-yl)methanol
- (2-Ethyl-1H-imidazol-1-yl)propanoic acid
- (1-Ethyl-1H-imidazol-2-yl)methanol
Comparison: (1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol is unique due to the presence of both ethyl and methyl groups on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to (1-methyl-1H-imidazol-4-yl)methanol, the additional ethyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in target molecules. Similarly, the presence of the hydroxyl group provides additional sites for hydrogen bonding, which can affect its binding affinity and specificity.
Properties
IUPAC Name |
(1-ethyl-4-methylimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-9-4-6(2)8-7(9)5-10/h4,10H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABQIOUUMTYOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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